methyl 1-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide
Description
Methyl 1-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This core structure makes it a highly intriguing candidate for various scientific explorations.
Properties
IUPAC Name |
6-methylsulfanyl-1-phenyl-4-[3-(trifluoromethyl)phenyl]sulfanylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N4S2/c1-27-18-24-16-15(11-23-26(16)13-7-3-2-4-8-13)17(25-18)28-14-9-5-6-12(10-14)19(20,21)22/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEUDMUTYQWLDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)SC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyrazole Derivatives
A common method involves reacting substituted pyrazole-5-carboxamides with thiourea or cyanamide derivatives under basic conditions. For example, ethyl 4-cyano-1-phenyl-1H-pyrazol-5-ylimidoformate can undergo cyclization in the presence of ammonium acetate or guanidine hydrochloride to yield 4-amino-pyrazolo[3,4-d]pyrimidine intermediates.
Representative Procedure :
- Ethyl 4-cyano-1-phenyl-1H-pyrazol-5-ylimidoformate (1.0 equiv) is suspended in ethanol.
- Guanidine hydrochloride (1.2 equiv) and ammonium acetate (2.0 equiv) are added.
- The mixture is refluxed for 6–8 hours, followed by cooling and filtration to isolate the 4-amino-pyrazolopyrimidine product.
This intermediate is critical for subsequent functionalization at the 4- and 6-positions.
Dimroth Rearrangement for Core Modification
Dimroth rearrangements enable isomerization of pyrazolopyrimidine derivatives to thermodynamically stable forms. For instance, heating 4-imino-1-phenyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine in dioxane with piperidine catalyzes ring-opening and re-closure, yielding 4-hydrazino derivatives. Such rearrangements ensure proper regiochemistry for subsequent substitutions.
Introduction of Sulfanyl Groups
The target compound features two sulfanyl groups: one at the 4-position bonded to a 3-(trifluoromethyl)phenyl moiety and another at the 6-position as a methyl sulfide.
4-Sulfanyl Group Incorporation
Nucleophilic aromatic substitution (SNAr) is employed to introduce the 3-(trifluoromethyl)phenylsulfanyl group. Chlorinated pyrazolopyrimidines react with thiophenols under basic conditions.
Stepwise Protocol :
6-Methylsulfanyl Group Installation
The methylsulfanyl group at position 6 is introduced via thioetherification. Sodium methanethiolate (NaSMe) or methylthio reagents react with 6-chloro-pyrazolopyrimidine intermediates.
Example Reaction :
- 6-Chloro-1-phenyl-pyrazolopyrimidine (1.0 equiv) is dissolved in anhydrous THF.
- Sodium methanethiolate (1.5 equiv) is added, and the mixture is stirred at 60°C for 5 hours.
- The product is extracted with ethyl acetate and purified via column chromatography.
Purification and Characterization
Recrystallization Techniques
Final products are often recrystallized from high-boiling solvents like dioxane or ethanol to enhance purity. For instance, compound 7 in was recrystallized from dioxane, achieving 80% yield with a melting point of 275–277°C.
Spectroscopic Confirmation
- 1H-NMR : Key signals include singlet peaks for methylsulfanyl (δ 2.41 ppm) and aromatic protons from phenyl groups (δ 7.20–8.10 ppm).
- 13C-NMR : Peaks at δ 164.42 ppm (C=S) and δ 118–130 ppm (CF3-phenyl carbons) confirm substitution.
- IR : Absence of NH stretches and presence of C≡N (2219 cm⁻¹) or C=O (1648 cm⁻¹) bands validate functional groups.
Comparative Analysis of Synthetic Routes
Table 1: Reaction Conditions and Yields for Key Steps
Table 2: Spectroscopic Data Comparison
Challenges and Optimization Opportunities
- Regioselectivity in Sulfanyl Introduction : Competing reactions at positions 4 and 6 may occur. Using Boc-protected intermediates or sequential substitution minimizes byproducts.
- Solubility Issues : Polar aprotic solvents (DMF, DMSO) improve reactivity during SNAr steps but complicate purification. Switching to THF or toluene enhances crystallinity.
- Scale-Up Limitations : High-temperature cyclizations require specialized equipment. Microwave-assisted synthesis could reduce reaction times.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfur Center
The sulfide moiety in this compound undergoes nucleophilic substitution reactions, particularly under basic or catalytic conditions. For example:
-
Replacement with amines : In structurally related pyrazolo-pyrimidine derivatives, the sulfanyl group reacts with primary or secondary amines (e.g., piperidine, morpholine) to form thioether derivatives. This reaction is facilitated by copper catalysis or microwave irradiation, achieving yields of 65–85% .
-
Halogenation : Treatment with halogens (e.g., Cl₂, Br₂) in polar aprotic solvents replaces the sulfanyl group with halogens, forming 4-halopyrazolo[3,4-d]pyrimidines.
Table 1 : Representative nucleophilic substitution reactions
Electrophilic Aromatic Substitution
The trifluoromethylphenyl group directs electrophilic substitution to the meta and para positions of the aromatic ring. Key examples include:
-
Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups at the 2- and 4-positions of the trifluoromethylphenyl ring.
-
Sulfonation : Concentrated H₂SO₄ at 100°C yields sulfonated derivatives, though this reaction is less common due to the electron-withdrawing nature of the CF₃ group .
Oxidation of the Sulfide Group
The sulfanyl (-S-) linker is susceptible to oxidation:
-
Formation of sulfoxides : Controlled oxidation with H₂O₂ in acetic acid generates sulfoxide derivatives.
-
Formation of sulfones : Prolonged exposure to H₂O₂ or use of peracids (e.g., mCPBA) yields sulfone analogs, which exhibit altered electronic properties and enhanced biological activity .
Table 2 : Oxidation reactions and outcomes
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, RT, 2h | Sulfoxide derivative | Intermediate for drug design |
| mCPBA | DCM, 0°C → RT, 12h | Sulfone derivative | Anticancer agents |
Cycloaddition Reactions
The pyrazolo[3,4-d]pyrimidine core participates in 1,3-dipolar cycloadditions:
-
With diazomethane : Forms fused pyrazolo-triazolo-pyrimidine systems under microwave-assisted conditions .
-
With nitrile imines : Generates spirocyclic adducts, as demonstrated in analogous chromone-pyrazole hybrids .
Condensation with Hydrazines
Reaction with hydrazines (e.g., phenylhydrazine) leads to ring expansion or functionalization:
-
Formation of triazolopyrimidines : Treatment with triethyl orthoformate converts amino groups into triazole rings, enhancing antifungal activity (IC₅₀ = 10–50 μM against Sclerotinia sclerotiorum) .
Acid-Catalyzed Cyclization
Under acidic conditions (e.g., H₂SO₄, polyphosphoric acid), the compound undergoes intramolecular cyclization to form tricyclic derivatives. This is critical for synthesizing fused heterocycles with improved pharmacokinetic profiles .
Cross-Coupling Reactions
The sulfanyl group facilitates palladium-catalyzed couplings:
-
Suzuki-Miyaura : Reaction with arylboronic acids replaces the sulfanyl group with aryl moieties, enabling diversification of the pyrimidine scaffold .
Key Mechanistic Insights
-
Sulfide reactivity : The sulfanyl group’s nucleophilicity is modulated by the electron-withdrawing CF₃ group, favoring substitution over oxidation in certain conditions .
-
Regioselectivity : Electrophilic substitutions occur preferentially on the phenyl ring rather than the electron-deficient pyrimidine ring.
This compound’s versatility in nucleophilic, electrophilic, and cycloaddition reactions makes it a valuable intermediate in medicinal chemistry, particularly for developing kinase inhibitors and anticancer agents . Further studies optimizing reaction conditions (e.g., solvent, catalyst) could expand its synthetic utility.
Scientific Research Applications
Case Studies
- EGFR Inhibition : A study demonstrated that pyrazolo[3,4-d]pyrimidines linked with pharmacophoric fragments showed promising anticancer activity against the MCF-7 breast cancer cell line. The synthesized compounds exhibited comparable efficacy to established drugs like doxorubicin, with IC50 values indicating significant cytotoxicity .
- Src Kinase Inhibition : Research indicated that certain derivatives significantly inhibited Src kinase activity, enhancing the sensitivity of cancer cells to ionizing radiation. This suggests potential applications in combination therapies for various cancers, including osteosarcoma and chronic myelogenous leukemia .
Summary Table of Anticancer Studies
| Study Reference | Target Kinase | Cell Line | IC50 Value | Efficacy Compared to Standard |
|---|---|---|---|---|
| EGFR | MCF-7 | 2.89 µM | Comparable to Doxorubicin | |
| Src | Osteosarcoma Model | Not specified | Enhanced sensitivity to radiation |
Antibacterial Activity
The compound has also been evaluated for its antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. Studies have shown that derivatives of trifluoromethyl phenyl pyrazoles exhibit potent antibacterial effects with low toxicity to human cells.
Case Studies
- Staphylococcus aureus : A collection of pyrazole derivatives was synthesized and tested for antibacterial activity, revealing low minimum inhibitory concentrations (MIC) against Staphylococcus aureus. These compounds not only inhibited bacterial growth but also demonstrated a bactericidal effect .
Summary Table of Antimicrobial Studies
| Study Reference | Bacterial Strain | MIC (µg/ml) | Effectiveness |
|---|---|---|---|
| Staphylococcus aureus | Low MIC | Bactericidal effect observed | |
| Enterococcus faecalis | Low MIC | Effective against stationary phase cells |
Leishmaniasis Treatment
The compound has been noted for its potential use in treating leishmaniasis, specifically visceral leishmaniasis, caused by protozoan parasites. The therapeutic application involves administering the compound to affected mammals, showing promise as an effective treatment strategy .
Summary of Therapeutic Applications
Mechanism of Action
Its effects are primarily through interactions with specific molecular targets, such as protein kinases. The trifluoromethyl group enhances its binding affinity, while the pyrazolo[3,4-d]pyrimidine core facilitates specific interactions within biological systems. Pathways involved often include inhibition of signal transduction cascades.
Comparison with Similar Compounds
Compared to other pyrazolo[3,4-d]pyrimidine derivatives, this compound's uniqueness lies in its trifluoromethyl and sulfanyl substitutions, which confer higher stability and reactivity. Similar compounds include pyrazolo[3,4-d]pyrimidin-6-yl sulfides with different substituents, such as:
1-phenyl-4-{[3-(chloromethyl)phenyl]sulfanyl}-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide
1-phenyl-4-{[3-(methoxymethyl)phenyl]sulfanyl}-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide These analogs highlight its distinct properties and potential for diverse applications.
There you have it—a detailed look at this fascinating compound!
Biological Activity
Methyl 1-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide is a compound of interest due to its potential biological activities, particularly in the field of oncology and antimicrobial research. This article aims to summarize the available data regarding its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse pharmacological activities. The presence of a trifluoromethyl group enhances its lipophilicity and biological activity.
Chemical Formula : C18H15F3N4S2
Molecular Weight : 396.46 g/mol
CAS Number : Not provided in the sources.
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class can act as inhibitors of various kinases, including Src and Bcr-Abl tyrosine kinases. These kinases are implicated in several cancers, making these compounds promising candidates for cancer therapy.
- Src Kinase Inhibition : Src is a non-receptor tyrosine kinase involved in cell proliferation and survival pathways. Inhibition of Src has been shown to reduce tumor growth in various cancer models, including glioblastoma and osteosarcoma .
- Antimicrobial Activity : The trifluoromethyl group has been associated with enhanced antimicrobial properties. Pyrazole derivatives have demonstrated activity against drug-resistant bacterial strains, including MRSA .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. A study reported that derivatives of pyrazolo[3,4-d]pyrimidine exhibited significant anti-proliferative effects on the NCI 60 cancer cell lines . The following table summarizes some findings related to its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Src inhibition |
| U251 (Glioblastoma) | 2.8 | Src inhibition |
| HCT116 (Colorectal) | 4.0 | Bcr-Abl inhibition |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. A study highlighted that certain pyrazole derivatives exhibited moderate to strong antifungal activity against various phytopathogenic fungi . The following table presents the antimicrobial efficacy:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Gibberella zeae | 100 µg/mL | Moderate |
| Fusarium oxysporum | 50 µg/mL | Moderate |
| Cytospora mandshurica | 75 µg/mL | Moderate |
Case Studies
- Src Kinase Targeting in Glioblastoma : A specific derivative was tested in glioblastoma models, demonstrating significant inhibition of Src activity and subsequent reduction in tumor viability . This suggests that this compound could be a valuable candidate for further development in targeted cancer therapies.
- Antimicrobial Efficacy Against MRSA : Another study reported that pyrazole derivatives showed promising results against MRSA strains with MIC values as low as 0.5 µg/mL . This highlights the compound's potential application in treating antibiotic-resistant infections.
Q & A
Advanced Research Question
- LC-MS : Monitors intermediates with [M+H]⁺ peaks at m/z 450–460.
- ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC). The methyl sulfide group shows a singlet at δ 2.5–3.0 ppm in ¹H NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
